Cas no 1783941-60-5 (2-fluoro-5-(morpholin-2-yl)benzonitrile)
2-fluoro-5-(morpholin-2-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-(morpholin-2-yl)benzonitrile
- 1783941-60-5
- EN300-1871631
-
- Inchi: 1S/C11H11FN2O/c12-10-2-1-8(5-9(10)6-13)11-7-14-3-4-15-11/h1-2,5,11,14H,3-4,7H2
- InChI Key: UCVAERBCBJENKP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C#N)C1CNCCO1
Computed Properties
- Exact Mass: 206.08554114g/mol
- Monoisotopic Mass: 206.08554114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 45Ų
2-fluoro-5-(morpholin-2-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1871631-1g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-5g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-10g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-0.05g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-0.1g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-0.25g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-0.5g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-1.0g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1871631-2.5g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1871631-5.0g |
2-fluoro-5-(morpholin-2-yl)benzonitrile |
1783941-60-5 | 5g |
$3396.0 | 2023-06-01 |
2-fluoro-5-(morpholin-2-yl)benzonitrile Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-fluoro-5-(morpholin-2-yl)benzonitrile
Professional Introduction to 2-fluoro-5-(morpholin-2-yl)benzonitrile (CAS No. 1783941-60-5)
2-fluoro-5-(morpholin-2-yl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1783941-60-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring. The introduction of a fluorine atom at the 2-position and a morpholine substituent at the 5-position enhances its structural complexity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The structural motif of 2-fluoro-5-(morpholin-2-yl)benzonitrile combines the electron-withdrawing properties of the nitrile group with the electron-donating effects of the morpholine ring. This unique combination can influence the electronic distribution across the molecule, thereby modulating its interactions with biological targets. The fluorine atom, a well-known pharmacophore in medicinal chemistry, contributes to metabolic stability and binding affinity, while the morpholine moiety is often associated with central nervous system (CNS) activity and anti-inflammatory properties.
In recent years, there has been growing interest in developing novel compounds that incorporate both fluorine and morpholine functionalities due to their demonstrated efficacy in various therapeutic areas. 2-fluoro-5-(morpholin-2-yl)benzonitrile has been explored as a potential intermediate in the synthesis of bioactive molecules targeting neurological disorders, cancer, and infectious diseases. Its versatility as a building block allows for further chemical modifications, enabling researchers to fine-tune its pharmacological profile.
One of the most compelling aspects of 2-fluoro-5-(morpholin-2-yl)benzonitrile is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The presence of both the nitrile group and morpholine substituent in 2-fluoro-5-(morpholin-2-yl)benzonitrile makes it an attractive candidate for such applications.
Recent studies have highlighted the potential of 2-fluoro-5-(morpholin-2-yl)benzonitrile as a scaffold for antiviral agents. The ability of fluorinated benzonitrile derivatives to interfere with viral replication has been well-documented. For instance, compounds similar to 2-fluoro-5-(morpholin-2-yl)benzonitrile have shown promise in inhibiting enzymes essential for viral polymerization and integration into host DNA. This has opened up new avenues for developing treatments against RNA viruses, including those responsible for influenza and coronaviruses.
The morpholine ring in 2-fluoro-5-(morpholin-2-yl)benzonitrile also contributes to its potential as an anti-inflammatory agent. Morpholine derivatives are known for their ability to modulate inflammatory pathways by interacting with various receptors and enzymes. By incorporating this moiety into a benzonitrile backbone, researchers can develop compounds that exhibit anti-inflammatory effects while minimizing systemic toxicity. This is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In terms of synthetic chemistry, 2-fluoro-5-(morpholin-2-yl)benzonitrile serves as a versatile intermediate that can be further functionalized to produce more complex structures. The nitrile group can be hydrolyzed to an amide or carboxylic acid, while the morpholine ring can be modified through various chemical transformations. These properties make it an invaluable tool for synthetic chemists working on drug discovery projects.
The use of computational methods has also played a significant role in understanding the behavior of 2-fluoro-5-(morpholin-2-yl)benzonitrile. Molecular modeling techniques have been employed to predict its binding interactions with biological targets, providing insights into its mechanism of action. These computational studies have guided experimental efforts and helped optimize its pharmacological properties.
As research continues to evolve, the potential applications of 2-fluoro-5-(morpholin-2-yb)benzonitrile are likely to expand further. The integration of machine learning algorithms into drug discovery pipelines has enabled more rapid identification of promising candidates like this one. By leveraging these advanced technologies, researchers can accelerate the development of novel therapeutics that address unmet medical needs.
In conclusion, 1783941 60 5, also known as fluoro-morpholine benzonitrile, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing innovative treatments across multiple therapeutic areas. As our understanding of biological systems continues to improve, compounds like this one will undoubtedly play an increasingly important role in shaping the future of medicine.
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